molecular formula C20H19N3O3S B3446207 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide

3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide

Cat. No. B3446207
M. Wt: 381.4 g/mol
InChI Key: QEZAODJQOSNRED-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide, also known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the activity of several enzymes, including COX-2, MMP-9, and HDAC6, which are involved in various diseases.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide involves the inhibition of several enzymes, including COX-2, MMP-9, and HDAC6. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. MMP-9 is an enzyme that is involved in the breakdown of extracellular matrix proteins, which are important for tissue remodeling. HDAC6 is an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects
3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are responsible for inflammation. 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has also been shown to inhibit the breakdown of extracellular matrix proteins, which are important for tissue remodeling. Additionally, 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has been found to induce apoptosis, which is programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it useful for studying the role of these enzymes in various diseases. Additionally, 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has been found to have low toxicity, which makes it safe for use in lab experiments. However, 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in certain experiments. Additionally, it has a short half-life, which means that it may not be effective for long-term studies.

Future Directions

There are several future directions for the study of 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide. One potential direction is to investigate its potential as a treatment for inflammatory diseases, such as arthritis. Another potential direction is to study its potential as a treatment for cancer. Additionally, further research is needed to determine the optimal dosage and administration of 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide for various applications. Finally, more research is needed to understand the mechanism of action of 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide and its effects on various enzymes and pathways.

properties

IUPAC Name

3,4-dimethyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-6-7-16(13-15(14)2)20(24)22-17-8-10-18(11-9-17)27(25,26)23-19-5-3-4-12-21-19/h3-13H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZAODJQOSNRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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